(5R)-2,3-dimethyl-5-propan-2-ylcyclohex-2-en-1-one
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Overview
Description
(5R)-2,3-dimethyl-5-propan-2-ylcyclohex-2-en-1-one is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,3-dimethyl-5-propan-2-ylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclohexanone derivative, which undergoes a series of reactions including alkylation and dehydrogenation to form the desired compound. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-2,3-dimethyl-5-propan-2-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(5R)-2,3-dimethyl-5-propan-2-ylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism by which (5R)-2,3-dimethyl-5-propan-2-ylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in metabolic pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: This compound shares a similar cyclohexane ring structure but differs in the position and type of substituents.
(5R)-5-[(1E)-Buta-1,3-dienyl]-4-hydroxy-3,5-dimethylthiophen-2-one: This compound has a thiophene ring and different functional groups, leading to distinct chemical properties.
Uniqueness
(5R)-2,3-dimethyl-5-propan-2-ylcyclohex-2-en-1-one is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups on the cyclohexene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H18O |
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Molecular Weight |
166.26 g/mol |
IUPAC Name |
(5R)-2,3-dimethyl-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-7(2)10-5-8(3)9(4)11(12)6-10/h7,10H,5-6H2,1-4H3/t10-/m1/s1 |
InChI Key |
PDQQIBLPWNQPKK-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H](C1)C(C)C)C |
Canonical SMILES |
CC1=C(C(=O)CC(C1)C(C)C)C |
Origin of Product |
United States |
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